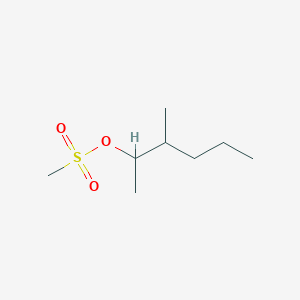
3-Methylhexan-2-yl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexan-2-yl Methanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of 3-Methyl-2-hexanamine, which is further utilized in the production of compounds like Plumbagin-d3, known for its apoptosis-inducing properties in cancer cells .
Preparation Methods
The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of biologically active molecules like Plumbagin-d3, which has shown potential in inducing apoptosis in cancer cells.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparison with Similar Compounds
3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.
What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .
Properties
Molecular Formula |
C8H18O3S |
|---|---|
Molecular Weight |
194.29 g/mol |
IUPAC Name |
3-methylhexan-2-yl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3 |
InChI Key |
YLLSGXYZJSUKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


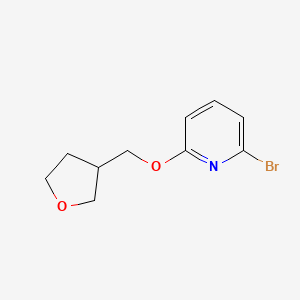
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
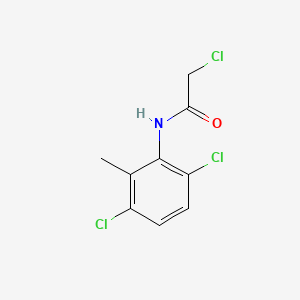
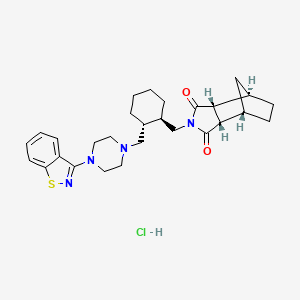
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
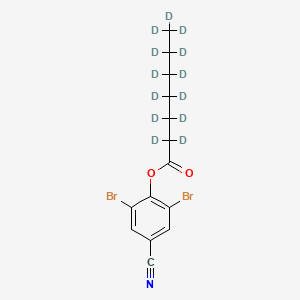
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
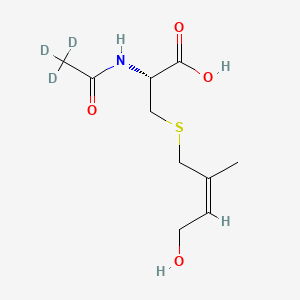
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
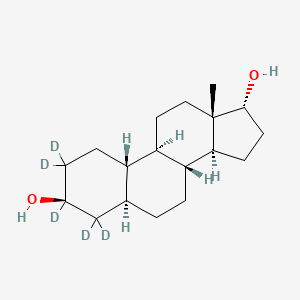
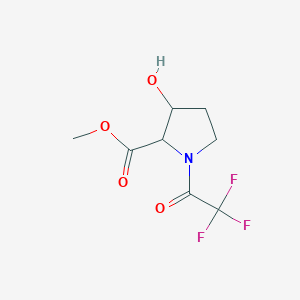
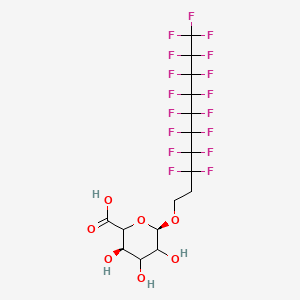
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
